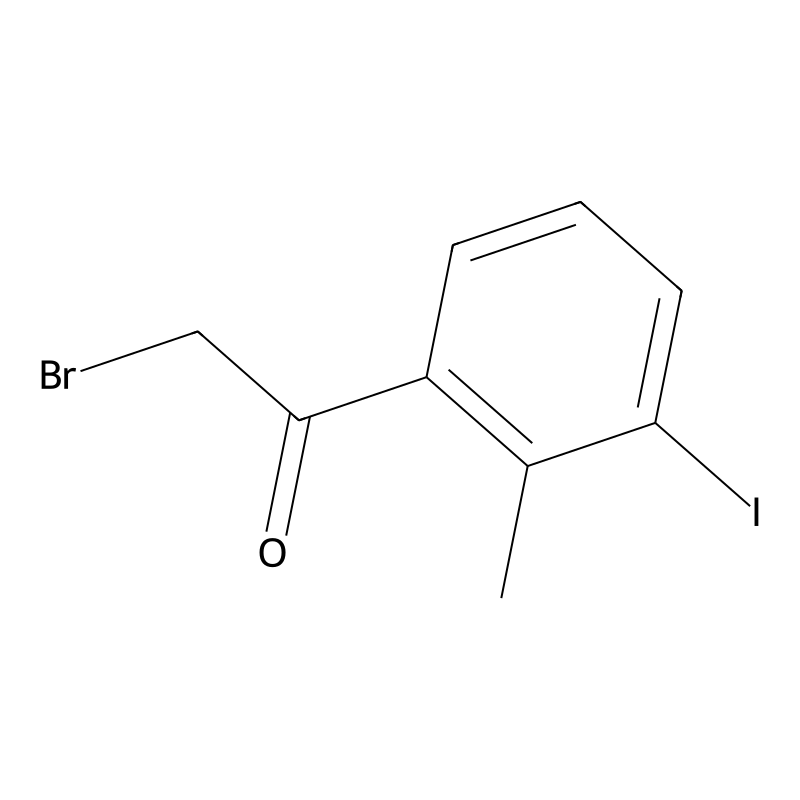

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one is an organic compound characterized by the presence of bromine and iodine substituents on a phenyl ring, along with an ethanone functional group. Its molecular formula is C10H10BrI O, and it has a molecular weight of approximately 325.00 g/mol. The compound features a carbonyl group (C=O) adjacent to the aromatic system, which significantly influences its chemical reactivity and potential biological activity. The unique combination of halogen substituents contributes to its distinct properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Nucleophilic Substitution: The bromine and iodine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

- Cross-Coupling Reactions: Utilizing palladium catalysts, this compound can participate in cross-coupling reactions with aryl or alkyl boronic acids to form new carbon-carbon bonds.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in organic synthesis.

The biological activity of 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one has not been extensively documented, but compounds with similar structures have shown promising activities. For instance, halogenated compounds often exhibit antibacterial and antifungal properties due to their ability to interact with biological targets. Preliminary studies suggest that the presence of halogens may enhance the antimicrobial efficacy of related compounds against various pathogens, including Gram-positive and Gram-negative bacteria.

Several methods exist for synthesizing 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one:

- Bromination and Iodination:

- Starting from 1-(3-iodo-2-methylphenyl)ethan-1-one, bromination can be achieved using bromine or N-bromosuccinimide in an organic solvent such as dichloromethane or chloroform at controlled temperatures.

- Cross-Coupling Reactions:

- Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of both halogens into the compound structure.

- Functional Group Transformations:

- The carbonyl group can be modified through various reactions to yield derivatives with enhanced properties.

These synthetic routes facilitate the production of this compound in both laboratory and industrial settings.

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one has potential applications in:

- Medicinal Chemistry: Its unique structure may serve as a lead compound for developing new pharmaceuticals, particularly in targeting bacterial infections or as anticancer agents.

- Material Science: The compound can be used as an intermediate in synthesizing advanced materials or polymers due to its reactive functional groups.

Several compounds share structural similarities with 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Iodo-4-methylphenyl)ethanone | C9H9IO | Contains iodine; lacks bromine; different reactivity profile. |

| 1-(3-Bromo-4-methylphenyl)ethanone | C9H9BrO | Contains bromine instead of iodine; differing reactivity due to substitution pattern. |

| 1-(3-Amino-4-methylphenyl)ethanone | C9H11NO | Contains an amino group; potential for different biological activity compared to halogenated compounds. |

| 1-(3-Chloro-4-methylphenyl)ethanone | C9H9ClO | Chlorine instead of iodine; differing stability and reactivity due to electronegativity differences. |

Uniqueness

The uniqueness of 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one lies in its dual halogen substitution, which enhances its reactivity and potential biological activity compared to similar compounds lacking one or both halogens. This distinctive feature may lead to novel applications in drug development and materials science.